4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide is a chemical compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
A structurally similar compound, ml267, is reported to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .
Mode of Action
The related compound ml267 is known to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide may also interact with its targets to inhibit their function.
Biochemical Pathways
The inhibition of pptases by the related compound ml267 is known to attenuate secondary metabolism in bacteria . This suggests that this compound may also affect secondary metabolic pathways in its target organisms.
Pharmacokinetics
The related compound ml267 has been studied for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
The related compound ml267 is known to thwart bacterial growth and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclo-condensation reaction involving trifluoromethyl-containing building blocks.
Introduction of the chloro groups: Chlorination reactions are employed to introduce chloro groups into the pyridine ring.
Coupling reactions: The final step involves coupling the pyridine derivative with 4-chlorophenylbenzamide using reagents such as palladium catalysts in a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests.
Materials science: The compound’s properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl and chloro groups but differ in their overall structure.
Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethylpyridine moiety but may have different substituents.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)26-18(27)12-3-1-11(2-4-12)17-16(21)9-13(10-25-17)19(22,23)24/h1-10H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYIKDGXMZXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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